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Compound of Interest

Compound Name: 11-Phenylundecanoic acid

Cat. No.: B1293663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 11-
phenylundecanoic acid. In the absence of publicly available experimental spectra, this

document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-

13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy, alongside a

discussion of anticipated mass spectrometry (MS) fragmentation patterns. This information is

intended to serve as a reference for the identification and characterization of this long-chain

fatty acid.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 11-
phenylundecanoic acid. These values are derived from established principles of

spectroscopic interpretation and computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 11-Phenylundecanoic Acid (Solvent: CDCl₃, Reference:

TMS)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet (broad) 1H -COOH

7.25 - 7.35 Multiplet 2H m-Ph-H

7.15 - 7.25 Multiplet 3H o/p-Ph-H

2.59 Triplet 2H Ph-CH₂-

2.35 Triplet 2H -CH₂-COOH

1.55 - 1.65 Multiplet 4H
Ph-CH₂-CH₂-, -CH₂-

CH₂-COOH

1.20 - 1.40 Multiplet 12H
-(CH₂)₆- (internal

methylene groups)

Table 2: Predicted ¹³C NMR Data for 11-Phenylundecanoic Acid (Solvent: CDCl₃, Reference:

TMS)

Chemical Shift (δ, ppm) Assignment

~179.0 -COOH

~142.8 ipso-Ph-C

~128.5 m-Ph-C

~128.3 o/p-Ph-C

~36.0 Ph-CH₂-

~34.1 -CH₂-COOH

~31.5 Ph-CH₂-CH₂-

~29.5 -(CH₂)₆- (internal methylene carbons)

~29.1 -CH₂-CH₂-COOH

~24.7 -CH₂-CH₂-COOH
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Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 11-Phenylundecanoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500 - 3300 Broad
O-H stretch (carboxylic acid

dimer)

3030 - 3080 Medium C-H stretch (aromatic)

2850 - 2960 Strong C-H stretch (aliphatic)

~1710 Strong
C=O stretch (carboxylic acid

dimer)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

~1410 Medium C-O-H bend (in-plane)

~920 Broad O-H bend (out-of-plane)

700 - 750 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Mass Spectrometry (MS)
For the mass spectrum, the molecular ion peak ([M]⁺) for 11-phenylundecanoic acid
(C₁₇H₂₆O₂) would be expected at a mass-to-charge ratio (m/z) of approximately 262.19.

Table 4: Predicted Key Mass Spectrometry Fragmentation for 11-Phenylundecanoic Acid
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m/z Proposed Fragment Fragmentation Pathway

262 [C₁₇H₂₆O₂]⁺ Molecular Ion

244 [C₁₇H₂₄O]⁺ Loss of H₂O (18 Da)

217 [C₁₆H₂₅]⁺ Loss of -COOH (45 Da)

105 [C₈H₉]⁺
Benzylic cleavage with

rearrangement

91 [C₇H₇]⁺
Tropylium ion (benzylic

cleavage)

60 [C₂H₄O₂]⁺ McLafferty rearrangement

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 11-phenylundecanoic acid (typically 5-10 mg) would be dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a 400 MHz

or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters would be

used. For ¹³C NMR, a proton-decoupled sequence would be employed to yield a spectrum of

singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on

an FTIR spectrometer. A small amount of the solid 11-phenylundecanoic acid would be

placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000 to

400 cm⁻¹. Alternatively, the sample could be prepared as a KBr pellet.

Mass Spectrometry
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Mass spectral data would typically be acquired using a mass spectrometer with an electron

ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) would be introduced into the instrument. The standard electron energy for EI

is 70 eV.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 11-phenylundecanoic acid.

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

11-Phenylundecanoic Acid

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra IR Spectrum Mass Spectrum

Data Interpretation & 
Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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